[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- is a heterocyclic compound that belongs to the class of fused triazolo-pyrimidines. These compounds are known for their valuable biological properties, including antifungal, antibacterial, antitumor, and anti-inflammatory activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- can be achieved through several synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines . Industrial production methods often involve the use of mild oxidation with iron (III) chloride, followed by water extraction and recrystallization .
Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for oxidation and orthoesters for condensation reactions . Major products formed from these reactions include various substituted triazolo-pyrimidines, which exhibit diverse biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antifungal, antibacterial, and antitumor agent . It is also being investigated for its potential use in treating Alzheimer’s disease and insomnia . Additionally, complexes of triazolo-pyrimidines with platinum and ruthenium have shown high activity against parasites and cancer .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the induction of cell apoptosis and G2/M phase arrest, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, such as anticancer and antiviral properties . the unique structure of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- provides it with distinct advantages in terms of its biological activity and potential therapeutic applications .
Properties
CAS No. |
3043-83-2 |
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Molecular Formula |
C8H8N4O3S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
7-methyl-2-methylsulfanyl-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3S/c1-3-4(6(14)15)5(13)9-7-10-8(16-2)11-12(3)7/h1-2H3,(H,14,15)(H,9,10,11,13) |
InChI Key |
WGXFKPXBSSBWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=NC(=NN12)SC)C(=O)O |
Origin of Product |
United States |
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